molecular formula C11H16N4O B7826515 pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone

pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone

Cat. No.: B7826515
M. Wt: 220.27 g/mol
InChI Key: TVFKLYKDKAYXBC-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone is a complex organic compound with the molecular formula C11H16N4O and a molecular weight of 220.27 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone typically involves multi-step organic reactions[_{{{CITATION{{{3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... One common approach is the cyclization of appropriate precursors under controlled conditions, often using strong bases or acids to facilitate the formation of the pyrazolo[4,3-c]pyridine core[{{{CITATION{{{3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_4{Pyrrolidin-1-yl (4,5,6,7-tetrahydro-1H-pyrazolo [3,4-c]pyridin-3-yl ...](https://www.001chemical.com/cn/chem/1422142-54-8).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_4{Pyrrolidin-1-yl (4,5,6,7-tetrahydro-1H-pyrazolo [3,4-c]pyridin-3-yl ...](https://www.001chemical.com/cn/chem/1422142-54-8).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_4{Pyrrolidin-1-yl (4,5,6,7-tetrahydro-1H-pyrazolo [3,4-c]pyridin-3-yl ...](https://www.001chemical.com/cn/chem/1422142-54-8).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_4{Pyrrolidin-1-yl (4,5,6,7-tetrahydro-1H-pyrazolo [3,4-c]pyridin-3-yl ...](https://www.001chemical.com/cn/chem/1422142-54-8).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent[_{{{CITATION{{{3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_4{Pyrrolidin-1-yl (4,5,6,7-tetrahydro-1H-pyrazolo [3,4-c]pyridin-3-yl ...](https://www.001chemical.com/cn/chem/1422142-54-8).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone has shown potential as a bioactive molecule with various biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_4{Pyrrolidin-1-yl (4,5,6,7-tetrahydro-1H-pyrazolo [3,4-c]pyridin-3-yl ...](https://www.001chemical.com/cn/chem/1422142-54-8). The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

  • Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanone: This compound is structurally similar but differs in the position of the nitrogen atoms in the pyrazolo ring.

  • Indole Derivatives: These compounds share the indole nucleus and exhibit similar biological activities.

Uniqueness: Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone is unique due to its specific structural features and the resulting biological activities

Properties

IUPAC Name

pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c16-11(15-5-1-2-6-15)10-8-7-12-4-3-9(8)13-14-10/h12H,1-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFKLYKDKAYXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NNC3=C2CNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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